(5-Fluorothiophen-2-yl)methanamine
Overview
Description
“(5-Fluorothiophen-2-yl)methanamine” is a chemical compound with the molecular formula C5H6FNS and a molecular weight of 131.17 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) with a fluorine atom attached to the 5-position and a methanamine group attached to the 2-position .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 131.17 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . It also has a topological polar surface area of 54.3 Ų .Scientific Research Applications
Novel Aryloxyethyl Derivatives as Antidepressant Candidates
Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, including those incorporating the (5-Fluorothiophen-2-yl)methanamine structure, have been designed as biased agonists of serotonin 5-HT1A receptors. These compounds exhibit ERK1/2 phosphorylation-preferring activity, high selectivity against various receptors, and demonstrate promising antidepressant-like activity in rat models, suggesting their potential as novel antidepressant drug candidates (Sniecikowska et al., 2019).
Enhancing Organic Solar Cell Performance
Research on poly(3,4‐ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) doped with dopamine hydrochloride has shown enhanced work function and conductivity. Incorporating structures analogous to this compound within the PEDOT:PSS matrix results in significantly improved power conversion efficiency in organic solar cells, suggesting its utility in improving organic electronic device performance (Zeng et al., 2020).
Metal Ion Sensing Applications
Two new azomethine-thiophene ligands, featuring structural elements related to this compound, have been developed for sensing metal ions. These ligands demonstrate significant potential in fluorescence and MALDI-TOF-MS applications, specifically for the detection of Ni(II) and Pd(II) ions, showcasing the utility of such compounds in the development of new chemosensors (Pedras et al., 2007).
Antimicrobial Activity
Schiff's bases derived from 5-nitrothiophene-2-carboxaldehyde, which share a structural resemblance to this compound, have been explored for their antimicrobial properties. These compounds display potent and broad-spectrum antibacterial activity, highlighting their potential as templates for developing new antimicrobial agents (Al-Mutairi et al., 2020).
Safety and Hazards
The safety data sheet for a related compound, (5-chlorothiophen-2-yl)methanamine hydrochloride, indicates that it is harmful if swallowed or inhaled, and it may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
(5-fluorothiophen-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FNS/c6-5-2-1-4(3-7)8-5/h1-2H,3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXWEUSVFUFULT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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